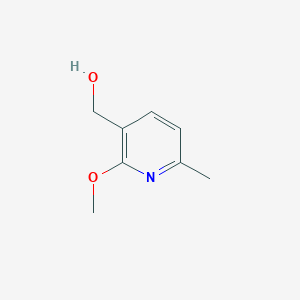

(2-Methoxy-6-methylpyridin-3-yl)methanol

Description

Contextualization within the Field of Pyridine (B92270) Chemistry and Heterocyclic Scaffolds

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a cornerstone of modern chemistry. sigmaaldrich.com First isolated from coal tar in 1849, its unique electronic properties and ability to act as both a base and a nucleophile have made it a versatile component in organic synthesis. sigmaaldrich.comgoogle.com Pyridine and its derivatives are not merely laboratory curiosities; they are integral components in a vast number of pharmaceuticals, agrochemicals, and materials. sigmaaldrich.comorgsyn.org

The pyridine scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in over 7,000 existing drug molecules. researchgate.netenvironmentclearance.nic.in The nitrogen atom in the pyridine ring can significantly influence a molecule's biological activity, metabolic stability, and cellular permeability. researchgate.net This has led to extensive research into the synthesis and functionalization of pyridine derivatives to develop new therapeutic agents for a wide range of diseases.

Significance of Pyridinemethanols as Fundamental Building Blocks in Advanced Synthesis

Within the broader class of pyridine derivatives, pyridinemethanols are particularly important as synthetic intermediates. orgsyn.org These compounds contain a hydroxymethyl (-CH₂OH) group attached to the pyridine ring, which can be readily transformed into a variety of other functional groups. For example, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions. This versatility makes pyridinemethanols valuable starting materials for the construction of more complex molecules.

A common synthetic route to pyridinemethanols involves the reduction of the corresponding pyridine carboxylic acid or its ester. For instance, a general process for preparing pyridinemethanol compounds involves the reduction of a potassium pyridinecarboxylate with a metal hydride like lithium aluminum hydride. Another approach is the hydrolysis of an intermediate, such as an acetate (B1210297) ester, to yield the final pyridinemethanol. orgsyn.org

Overview of Research Trajectories for (2-Methoxy-6-methylpyridin-3-yl)methanol Derivatives

While specific research focusing solely on this compound is not extensively documented in publicly available literature, the research trajectories of closely related substituted pyridine derivatives provide a clear indication of its potential applications. The structural motifs present in this compound are found in a variety of biologically active compounds and synthetic intermediates.

One area of active research is in the development of new therapeutic agents. For example, derivatives of substituted methylpyridines are used as key intermediates in the synthesis of COX-2 inhibitors like Etoricoxib. orgsyn.org The synthesis of these complex molecules often relies on the strategic functionalization of the pyridine ring.

Another promising avenue of research is in the development of dual PPARα/γ agonists, which are used to treat metabolic disorders. The synthesis of one such agonist, 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, involves the use of a substituted pyridinemethanol derivative. environmentclearance.nic.in This highlights the importance of the pyridinemethanol scaffold in constructing molecules with specific biological targets.

Furthermore, research into neuroprotective agents has also utilized substituted pyridine scaffolds. The development of novel compounds for treating neurological disorders often involves the synthesis of complex heterocyclic systems where substituted pyridines play a crucial role.

The exploration of new materials is another area where pyridine derivatives are significant. The unique electronic and coordination properties of pyridines make them suitable for use as ligands in catalysis and as building blocks for functional materials. google.com

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxy-6-methylpyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6-3-4-7(5-10)8(9-6)11-2/h3-4,10H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWDFCQPJTQLELB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)CO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methoxy 6 Methylpyridin 3 Yl Methanol and Its Direct Precursors

Retrosynthetic Approaches and Strategic Disconnections

A primary retrosynthetic disconnection for (2-Methoxy-6-methylpyridin-3-yl)methanol involves the functional group interconversion of the hydroxymethyl group back to an aldehyde. This key precursor, 2-methoxy-5-formyl-6-methylpyridine, simplifies the synthetic challenge to the introduction of a formyl group onto a 2-methoxy-6-methylpyridine (B1310761) core.

Further disconnection of the formyl group can be envisioned through two main pathways:

Directed ortho-Metalation (DoM): This strategy utilizes the methoxy (B1213986) group as a directing group to facilitate lithiation at the C3 position, followed by quenching with a formylating agent.

Halogenation and Subsequent Functionalization: This approach involves the regioselective halogenation of the pyridine (B92270) ring at the 3-position, followed by a metal-halogen exchange and subsequent formylation, or a cross-coupling reaction.

An alternative disconnection strategy involves the initial synthesis of a pyridine ring already bearing the desired substitution pattern through condensation reactions.

Direct Synthesis and Functionalization of Pyridine Rings

The direct synthesis and functionalization of the pyridine ring are pivotal in constructing this compound. These methods focus on achieving the desired substitution pattern through regioselective reactions.

Regioselective Functionalization of 2-Methoxy-6-methylpyridine

The starting material, 2-methoxy-6-methylpyridine, serves as a common scaffold for the introduction of the C3-hydroxymethyl group. The electronic nature of the methoxy and methyl groups influences the regioselectivity of subsequent reactions.

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings. chemistrysteps.comorganic-chemistry.orgchemshuttle.com In this context, the methoxy group at the C2 position of 2-methoxy-6-methylpyridine can direct a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate the adjacent C3 position. chemistrysteps.com The resulting aryllithium intermediate is a potent nucleophile that can react with an appropriate electrophile to introduce the desired functional group.

For the synthesis of this compound, the lithiated intermediate can be reacted with formaldehyde (B43269) (or a synthetic equivalent) to install the hydroxymethyl group directly. However, a more common approach involves formylation with a reagent like N,N-dimethylformamide (DMF) to yield the aldehyde, which is then reduced.

It is important to note that benzylic deprotonation of the 6-methyl group can be a competing reaction. The choice of base, temperature, and additives can influence the selectivity between ortho-metalation and benzylic deprotonation.

Halogenation of the 2-methoxy-6-methylpyridine ring, followed by further transformation, provides another viable synthetic route. Regioselective bromination or chlorination at the C3 position can be achieved under controlled conditions. The resulting 3-halo-2-methoxy-6-methylpyridine is a versatile intermediate.

One common strategy involves a metal-halogen exchange, typically using an organolithium reagent, to generate the same C3-lithiated intermediate as in the DoM strategy. This can then be reacted with a formylating agent.

Alternatively, the 3-halo intermediate can undergo palladium-catalyzed cross-coupling reactions, such as a Suzuki or Stille coupling, to introduce a carbon-based substituent that can be later converted to a hydroxymethyl group. Another approach is nucleophilic substitution of the halogen, although this is generally less facile on an electron-rich pyridine ring.

A documented synthesis of 2-Bromo-3-methoxy-6-methylpyridine from 2-bromo-3-hydroxy-6-methylpyridine and iodomethane (B122720) highlights the feasibility of preparing key halogenated precursors. google.com

| Reactant 1 | Reactant 2 | Reagents | Product | Yield |

| 2-bromo-3-hydroxy-6-methylpyridine | Iodomethane | Potassium carbonate, Acetone | 2-bromo-3-methoxy-6-methylpyridine | 88.3% google.com |

Oxidation Reactions for Hydroxymethyl Group Installation

The introduction of the hydroxymethyl group can also be accomplished through the oxidation of a methyl group at the C3 position. This would require a starting material such as 2-methoxy-3,6-dimethylpyridine.

The selective oxidation of one methyl group in the presence of another can be challenging and often requires specific reagents and conditions. Strong oxidizing agents would likely lead to the formation of a carboxylic acid. Milder, more controlled oxidation methods would be necessary to stop at the alcohol stage. While this approach is theoretically possible, the regioselective formylation or halogenation followed by functionalization are generally more common and predictable strategies for this type of transformation. A related transformation is the reduction of a formyl group, which is a more direct route to the target alcohol. The synthesis of the precursor, 2-methoxy-5-formyl-6-methylpyridine, can be achieved through methods like the Vilsmeier-Haack reaction on an appropriately substituted pyridine. biosynth.com This aldehyde can then be readily reduced to this compound using a mild reducing agent such as sodium borohydride.

| Precursor | Reagent | Product |

| 2-Methoxy-5-formyl-6-methylpyridine | Sodium borohydride | This compound |

Derivations from Pyridine N-Oxides

The transformation of pyridine N-oxides serves as a powerful strategy for the functionalization of the pyridine ring, particularly for introducing substituents at positions that are otherwise difficult to access. The N-oxide group activates the pyridine ring, facilitating reactions such as electrophilic substitution and rearrangements.

A prominent method for converting an α-methyl group on a pyridine N-oxide into a hydroxymethyl group is the Boekelheide reaction. wikipedia.orgacs.org This rearrangement was first reported in 1954 and traditionally involves heating the N-oxide with acetic anhydride (B1165640). wikipedia.org The mechanism proceeds through an initial acylation of the N-oxide oxygen, followed by deprotonation of the α-methyl group. This intermediate then undergoes a [3.3]-sigmatropic rearrangement to form an O-acylated pyridylmethanol, which is subsequently hydrolyzed to yield the final carbinol. wikipedia.org Modern variations of this reaction employ more reactive acylating agents, such as trifluoroacetic anhydride (TFAA), which can allow the reaction to proceed at milder conditions, often room temperature. wikipedia.org

For a precursor to this compound, one could envision starting with 2,6-lutidine (2,6-dimethylpyridine). Oxidation to 2,6-lutidine N-oxide, followed by a Boekelheide rearrangement, could selectively functionalize one of the methyl groups to a hydroxymethyl or acetoxymethyl group, which can then be carried forward. acs.org The N-oxide functionality is also instrumental in directing other substitutions on the pyridine ring, offering a versatile handle for building complex pyridine derivatives. researchgate.netgoogle.com

Multi-Step Construction and Convergent Synthesis

The construction of a multi-substituted pyridine ring like that in this compound often requires a sequence of carefully planned reactions. These routes may involve the initial formation of a less substituted pyridine core followed by the stepwise introduction of functional groups.

Routes Involving C-C Bond Forming Reactions

The formation of the C-C bond between the pyridine ring at the C-3 position and the methanol (B129727) carbon is a critical step in the synthesis of the target molecule. A premier strategy for achieving this is through directed ortho-metalation (DoM). This reaction involves the deprotonation of a position ortho to a directing metalating group (DMG) using a strong organolithium base, followed by quenching the resulting aryllithium species with an electrophile. clockss.org

In the context of synthesizing this compound, a plausible precursor would be 2-methoxy-6-methylpyridine. The methoxy group at the C-2 position can act as a DMG, directing lithiation to the C-3 position. clockss.orgresearchgate.net The reaction of 3-methoxypyridine (B1141550) with n-BuLi-LiDMAE, for example, results in substitution primarily at the 2-position. clockss.org By analogy, treating 2-methoxy-6-methylpyridine with a suitable lithium reagent like lithium diisopropylamide (LDA) or a hindered base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures could generate the 3-lithiated intermediate. clockss.org This intermediate can then be trapped with an appropriate electrophile, such as formaldehyde (HCHO) or dimethylformamide (DMF), to introduce the hydroxymethyl or formyl group, respectively. A subsequent reduction of the formyl group would yield the desired pyridylmethanol.

The choice of lithiating agent and reaction conditions is crucial for achieving the desired regioselectivity, as competition between different acidic protons on the ring can occur. researchgate.netacs.org

| Lithium Reagent | Solvent | Temp (°C) | Electrophile | Product at C-2 | Yield (%) |

|---|---|---|---|---|---|

| n-BuLi-LiDMAE | Hexane | -78 | (MeS)₂ | 2-SMe-3-methoxypyridine | 88 |

| n-BuLi-TMEDA | THF | -40 | MeCHO | 2-CH(OH)Me-3-methoxypyridine | 49 |

Nucleophilic Aromatic Substitution (SNAr) in Pyridine Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental process for introducing nucleophiles onto the electron-deficient pyridine ring. The reaction is most effective when a good leaving group (such as a halogen) is located at the 2-, 4-, or 6-positions, which are activated by the electron-withdrawing ring nitrogen. scribd.com

A practical synthesis demonstrating this principle involves starting with a di-substituted pyridine bearing leaving groups. For instance, a synthetic route to a key intermediate for certain pharmaceuticals starts with 2,6-dichloro-3-trifluoromethylpyridine. nih.gov The reaction with a nucleophile like N-benzylmethylamine shows high regioselectivity, with substitution occurring preferentially at the 6-position. A subsequent reaction with sodium methoxide (B1231860) can then displace the second chlorine atom. nih.gov A similar strategy could be envisioned for the target molecule, likely starting from a precursor like 2,6-dichloro-3-methylpyridine. The sequential, regioselective substitution, first with sodium methoxide and then potentially with another nucleophile or a reductive dehalogenation, showcases the utility of SNAr in building the desired substitution pattern. The presence of activating groups, such as a nitro group, can further facilitate these substitutions. google.com

Asymmetric Synthetic Pathways to Chiral Pyridylmethanols

While this compound itself is achiral, the synthesis of chiral pyridylmethanols is of great interest in medicinal chemistry. Asymmetric synthesis aims to produce a single enantiomer of a chiral product.

Several strategies can be employed to achieve this. One powerful method is the asymmetric reduction of a prochiral ketone precursor, such as (2-methoxy-6-methylpyridin-3-yl)ketone. This can be accomplished using well-established chiral reducing agents and catalysts, for instance, the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst.

Another advanced approach involves the copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines using Grignard reagents. This method, which uses a chiral diphosphine ligand, allows for the highly enantioselective introduction of a variety of alkyl groups, creating a chiral center adjacent to the pyridine ring. researchgate.net While this specific reaction creates a C-C bond, the principles of using a chiral metal-ligand complex are broadly applicable.

Furthermore, asymmetric reactions like the Henry reaction, which forms a C-C bond between a nitroalkane and an aldehyde, can be rendered highly enantioselective using chiral catalysts, such as a copper(I) complex with a chiral tetrahydrosalen ligand. rsc.org The resulting chiral β-nitroalcohol can then be converted into a variety of other functional groups, providing a versatile entry into chiral building blocks that could be elaborated into chiral pyridylmethanols.

Catalyst-Mediated Synthesis of Pyridine Derivatives

Catalysis is central to the modern synthesis of pyridine derivatives, offering efficiency, selectivity, and milder reaction conditions. These methods span from the construction of the pyridine ring itself to its subsequent functionalization.

For the fundamental construction of the pyridine skeleton, heterogeneous catalysts are employed in gas-phase reactions, such as the synthesis of methylpyridines from acetylene (B1199291) and ammonia (B1221849) over catalysts like cadmium oxide (CdO) on a kaolin (B608303) support. wikipedia.org

More commonly for laboratory synthesis, transition-metal catalysis is indispensable for functionalizing a pre-formed pyridine ring. Palladium- and copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) are routinely used to form C-C and C-heteroatom bonds. For example, the Buchwald-Hartwig amination is a key method for installing amino groups on halopyridines. researchgate.net

Catalysis is also crucial for activating otherwise unreactive bonds. The DTBB [4,4'-di-tert-butylbiphenyl]-catalyzed lithiation of 2,6-bis(chloromethyl)pyridine (B1207206) allows for the formation of organolithium intermediates that would be difficult to generate otherwise, enabling subsequent reactions with electrophiles. semanticscholar.org Furthermore, base-catalyzed, multi-component reactions provide a highly efficient, metal-free approach to constructing complex, highly decorated pyridine derivatives in a single step from simple starting materials like ynals, isocyanates, and amines. organic-chemistry.org

Compound Index

| Compound Name |

|---|

| This compound |

| Pyridine N-oxide |

| Acetic anhydride |

| Trifluoroacetic anhydride (TFAA) |

| 2,6-Lutidine (2,6-dimethylpyridine) |

| 2-Methoxy-6-methylpyridine |

| n-Butyllithium (n-BuLi) |

| Lithium diisopropylamide (LDA) |

| Lithium 2,2,6,6-tetramethylpiperidide (LTMP) |

| Formaldehyde |

| Dimethylformamide (DMF) |

| 3-Methoxypyridine |

| 2,6-Dichloro-3-trifluoromethylpyridine |

| Sodium methoxide |

| 2,6-Dichloro-3-methylpyridine |

| Cadmium oxide |

| 4,4'-Di-tert-butylbiphenyl (DTBB) |

| 2,6-Bis(chloromethyl)pyridine |

Chemical Transformations and Reactivity Profiles of 2 Methoxy 6 Methylpyridin 3 Yl Methanol

Reactivity of the Primary Alcohol (Hydroxymethyl) Group

The primary alcohol group is a versatile functional handle that can undergo a variety of transformations, including oxidation, reduction, esterification, etherification, and nucleophilic substitution.

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol of (2-Methoxy-6-methylpyridin-3-yl)methanol can be selectively oxidized to either the corresponding aldehyde, 2-methoxy-6-methylpyridine-3-carbaldehyde, or the carboxylic acid, 2-methoxy-6-methylpyridine-3-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are employed for the partial oxidation to the aldehyde. Reagents such as Pyridinium (B92312) aurochomate (PCC) and Dess-Martin periodinane (DMP) are effective for this transformation, preventing over-oxidation to the carboxylic acid. libretexts.org The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and an activating agent like oxalyl chloride, is another established method for converting primary alcohols to aldehydes. youtube.com Chloroperoxidase has also been shown to catalyze the peroxidation of primary benzylic and allylic alcohols to their corresponding aldehydes. nih.gov

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃ and H₂SO₄), will typically oxidize the primary alcohol directly to the carboxylic acid. nih.govlibretexts.org The oxidation of methylpyridines to pyridine (B92270) carboxylic acids is a well-documented analogous transformation. nih.gov Aldehydes formed as intermediates are readily oxidized further to carboxylic acids under these conditions. libretexts.org It is noteworthy that carboxylic acids are generally resistant to further oxidation under standard conditions. reddit.com

Table 1: Oxidation Reactions of this compound

| Starting Material | Reagent(s) | Product | Product Class |

| This compound | PCC or Dess-Martin Periodinane | 2-Methoxy-6-methylpyridine-3-carbaldehyde | Aldehyde |

| This compound | KMnO₄ or H₂CrO₄ | 2-Methoxy-6-methylpyridine-3-carboxylic acid | Carboxylic Acid |

Reductions to Alkyl Derivatives

The hydroxymethyl group can be reduced to a methyl group, yielding 2-methoxy-3,6-dimethylpyridine. A common method for this deoxygenation is catalytic hydrogenation. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂). masterorganicchemistry.comlibretexts.org The process involves the addition of hydrogen across the C-O bond, leading to the formation of the methyl group and water. Catalytic hydrogenation is generally selective for the reduction of the alcohol and is less likely to affect the aromatic pyridine ring under standard conditions. libretexts.org Alternative methods for the reduction of alcohols to alkanes exist but are often more suited for specific substrate types.

Table 2: Reduction of this compound

| Starting Material | Reagent(s) | Product |

| This compound | H₂, Pd/C | 2-Methoxy-3,6-dimethylpyridine |

Esterification and Etherification Reactions

The primary alcohol functionality readily undergoes esterification and etherification reactions.

Esterification: this compound can be converted to its corresponding ester, for instance, (2-methoxy-6-methylpyridin-3-yl)methyl acetate (B1210297), by reaction with an acylating agent such as acetic anhydride (B1165640) or acetyl chloride. cetjournal.itchemicalbook.com These reactions are often catalyzed by a base, like pyridine, or a strong acid. The reaction between an alcohol and succinic anhydride can produce a monoester. orgsyn.org

Etherification: The formation of an ether, such as 3-(methoxymethyl)-2-methoxy-6-methylpyridine, can be achieved through a Williamson ether synthesis-type reaction. This typically involves deprotonation of the alcohol with a strong base, like sodium hydride (NaH), to form the alkoxide, followed by reaction with an alkyl halide, such as methyl iodide. chemicalbook.com

Table 3: Esterification and Etherification of this compound

| Reaction Type | Reagent(s) | Product |

| Esterification | Acetic anhydride, pyridine | (2-Methoxy-6-methylpyridin-3-yl)methyl acetate |

| Etherification | 1. NaH; 2. Methyl iodide | 3-(Methoxymethyl)-2-methoxy-6-methylpyridine |

Nucleophilic Substitution Reactions at the Hydroxymethyl Position

The hydroxyl group of the primary alcohol can be converted into a good leaving group, facilitating nucleophilic substitution reactions. A common transformation is the conversion of the alcohol to the corresponding halide.

For example, reaction with thionyl chloride (SOCl₂) is a standard method for converting a primary alcohol to a primary chloride, in this case, 3-(chloromethyl)-2-methoxy-6-methylpyridine. doubtnut.comorgsyn.org The reaction often proceeds in the presence of a base like pyridine to neutralize the HCl byproduct. doubtnut.com Similarly, phosphorus tribromide (PBr₃) can be used to synthesize the corresponding bromide. Once converted to the halide, the benzylic-like position is susceptible to displacement by a variety of nucleophiles, allowing for the introduction of a wide range of functional groups.

Table 4: Nucleophilic Substitution at the Hydroxymethyl Position

| Starting Material | Reagent(s) | Product |

| This compound | Thionyl chloride (SOCl₂) | 3-(Chloromethyl)-2-methoxy-6-methylpyridine |

Reactivity of the Pyridine Ring System

The reactivity of the pyridine ring towards electrophilic substitution is influenced by the electronic effects of the existing substituents: the electron-donating methoxy (B1213986) group and the weakly electron-donating methyl group.

Electrophilic Aromatic Substitution Patterns

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the presence of electron-donating groups like methoxy and methyl can activate the ring towards such reactions. The positions for electrophilic attack are directed by these substituents.

The methoxy group at the 2-position and the methyl group at the 6-position are both ortho, para-directing. In this specific molecule, the C4 and C5 positions are available for substitution. The methoxy group strongly activates the ortho (C3, already substituted) and para (C5) positions. The methyl group weakly activates the ortho (C5) and para (C4) positions. Therefore, electrophilic attack is most likely to occur at the C5 position, which is activated by the strongly activating methoxy group, and to a lesser extent at the C4 position.

An example of this reactivity is the bromination of 2-methoxy-6-methylpyridine (B1310761) with N-bromosuccinimide (NBS), which selectively yields 5-bromo-2-methoxy-6-methylpyridine. tandfonline.com This demonstrates the directing effect of the methoxy and methyl groups, favoring substitution at the C5 position. Other electrophilic aromatic substitution reactions, such as nitration and sulfonation, would be expected to follow a similar regioselectivity, although the harsher conditions often required for these reactions on pyridine rings could lead to more complex outcomes. Friedel-Crafts reactions are generally difficult to perform on pyridine rings due to the Lewis basicity of the nitrogen atom, which complexes with the Lewis acid catalyst. nih.gov

Table 5: Electrophilic Aromatic Substitution of this compound Parent Ring System

| Reaction Type | Reagent(s) | Predicted Major Product |

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-(2-methoxy-6-methylpyridin-3-yl)methanol |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-(2-methoxy-6-methylpyridin-3-yl)methanol |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira on derivatives)

This compound itself is not a direct participant in palladium-catalyzed cross-coupling reactions as it lacks the requisite leaving group. However, its derivatives, particularly those where the pyridine ring is halogenated or the hydroxymethyl group is converted into a triflate or halide, are versatile substrates for forming new carbon-carbon and carbon-heteroatom bonds. The electron-rich nature of the substituted pyridine ring influences the efficiency of these transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide or triflate, is a powerful tool for creating biaryl structures. nih.govorganic-chemistry.orgtcichemicals.com For derivatives of this compound, a common strategy involves bromination of the pyridine ring. For instance, selective bromination of the related 2-methoxy-6-methylpyridine can occur at the 5-position. researchgate.net This bromo-derivative can then undergo Suzuki-Miyaura coupling with various aryl or heteroaryl boronic acids. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or systems based on bulky, electron-rich phosphine (B1218219) ligands, and a base like sodium carbonate or potassium phosphate. nih.govresearchgate.net Studies on related polysubstituted pyridines, such as 3,4,5-tribromo-2,6-dimethylpyridine, have shown that regioselective and even atropselective Suzuki-Miyaura cross-coupling is achievable, highlighting the nuanced control possible in these systems. nih.gov The methoxy group can exert a significant electronic and steric influence, potentially directing the regioselectivity of the coupling. nih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide/triflate and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org A halogenated derivative of this compound could be coupled with various terminal alkynes under standard Sonogashira conditions. These conditions often involve a palladium source like Pd(PPh₃)₂Cl₂, a copper(I) salt (e.g., CuI), and an amine base such as triethylamine (B128534) or diethylamine, which can also serve as the solvent. wikipedia.orgresearchgate.net Research on other substituted pyridines and related heterocycles has demonstrated the broad applicability of this reaction, including in the synthesis of complex molecules and materials. researchgate.netchemrxiv.orgresearchgate.net The reaction is generally tolerant of various functional groups and can often be carried out under mild conditions. wikipedia.org

Heck Coupling: While no specific examples of Heck reactions on this compound derivatives were found, the general mechanism involves the reaction of an aryl or vinyl halide/triflate with an alkene. A halogenated derivative of the title compound would be a suitable starting material. The reaction is typically catalyzed by a palladium complex and requires a base. The regioselectivity of the addition to the alkene is primarily governed by steric factors.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions on Pyridine Scaffolds

| Coupling Reaction | Substrate Type | Catalyst System | Base | Solvent | Typical Conditions | Ref |

| Suzuki-Miyaura | Aryl/Heteroaryl Halide | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Na₂CO₃, K₃PO₄ | Toluene/Water, Dioxane | 80-110 °C | nih.govresearchgate.netnih.gov |

| Sonogashira | Aryl/Heteroaryl Halide | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Piperidine | THF, DMF | Room Temp - 60 °C | wikipedia.orgorganic-chemistry.orgresearchgate.net |

| Heck | Aryl/Heteroaryl Halide | Pd(OAc)₂, Pd/C | Et₃N, NaOAc | DMF, Acetonitrile | 80-140 °C | N/A |

Functionalization via C-H Activation and Late-Stage Functionalization

Direct functionalization of carbon-hydrogen (C-H) bonds is a highly desirable strategy in organic synthesis for its atom economy. For this compound, the pyridine ring possesses C-H bonds that could potentially be targeted for functionalization. The electronic nature of the substituents—electron-donating methoxy and methyl groups—would direct metallation to the C4 and C5 positions.

While specific studies on the direct C-H activation of this compound are not prominent in the literature, related strategies have been explored. For example, the functionalization of 2-methoxy-6-methylpyridine has been achieved through selective bromination at the 5-position, followed by lithium-halogen exchange and reaction with an electrophile. researchgate.net This two-step process achieves a similar outcome to a direct C-H functionalization at that position.

Late-stage functionalization, the introduction of functional groups into a complex molecule at a late stage of the synthesis, is crucial in drug discovery and development. The principles of C-H activation are often applied here. For a molecule like this compound, late-stage C-H activation could potentially introduce labels, metabolic blockers, or groups that modulate pharmacokinetic properties. The regioselectivity of such reactions would be a critical challenge, dictated by the directing ability of the existing substituents and the specific catalytic system employed.

Reactivity of Other Substituents (Methoxy and Methyl Groups)

The methoxy and methyl groups on the pyridine ring are not merely passive spectators; they possess their own distinct reactivity that can be exploited for further molecular diversification.

Modification of the Methoxy Group

The 2-methoxy group is a key functional handle that can undergo several important transformations.

Demethylation: A common modification is the O-demethylation of the methoxy group to yield the corresponding 2-hydroxypyridine, which exists in equilibrium with its 2-pyridone tautomer. This transformation is significant as it can dramatically alter the biological and physical properties of the molecule. Various reagents can effect this change. For instance, treatment of methoxypyridine derivatives with lithium tri-sec-butylborohydride (L-Selectride) has been shown to be a chemoselective method for demethylation. elsevierpure.com Other methods reported for the demethylation of aryl methyl ethers include the use of Lewis acids like aluminum chloride or strong protic acids like pyridinium chloride, though selectivity can be a challenge. google.com

Nucleophilic Aromatic Substitution (SₙAr): The methoxy group at the 2-position of a pyridine ring can act as a leaving group in nucleophilic aromatic substitution reactions. This allows for the introduction of a variety of nucleophiles. A notable example is the direct amination of methoxypyridines using sodium hydride in the presence of lithium iodide, which facilitates the displacement of the methoxy group by primary or secondary amines to furnish aminopyridine derivatives. ntu.edu.sg

Table 2: Selected Reactions for the Modification of the 2-Methoxy Group

| Reaction | Reagent(s) | Product Type | Key Features | Ref |

| Demethylation | L-Selectride | 2-Hydroxypyridine / 2-Pyridone | Chemoselective, mild conditions | elsevierpure.com |

| Demethylation | AlCl₃ / Pyridinium Chloride | 2-Hydroxypyridine / 2-Pyridone | Stronger conditions, potential for lower selectivity | google.com |

| Amination | Amine, NaH, LiI | 2-Aminopyridine derivative | Transition-metal-free, direct C-N bond formation | ntu.edu.sg |

Benzylic Functionalization at the Methyl Group

The methyl group at the 6-position is benzylic-like due to its attachment to the aromatic pyridine ring, making its C-H bonds susceptible to functionalization.

Deprotonation and Alkylation: The protons of the methyl group are acidic enough to be removed by a strong base, such as an organolithium reagent (e.g., n-butyllithium or lithium diisopropylamide), to generate a benzylic carbanion. This nucleophilic species can then react with a wide range of electrophiles, such as alkyl halides, carbonyl compounds, or silyl (B83357) chlorides, to introduce new substituents at the methyl position. researchgate.net This approach offers a regioselective method for elaborating the carbon skeleton. The π-coordination of a metal to the arene ring can further acidify the benzylic protons, facilitating deprotonation under milder conditions. rsc.org

Oxidation: The benzylic methyl group can be oxidized to other functional groups. Standard oxidizing agents can convert the methyl group to a formyl (aldehyde) group or, with more vigorous conditions, to a carboxyl (carboxylic acid) group. This transformation provides access to a different class of derivatives with altered electronic and steric properties.

Radical Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator), the benzylic position can be halogenated to afford a (halomethyl)pyridine derivative. This product is a versatile intermediate, readily undergoing nucleophilic substitution reactions to introduce a variety of functional groups.

Applications of 2 Methoxy 6 Methylpyridin 3 Yl Methanol in Advanced Organic Synthesis

As a Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of functional groups on the (2-Methoxy-6-methylpyridin-3-yl)methanol core makes it an attractive starting point for the synthesis of more elaborate molecular architectures. The hydroxyl and methoxy (B1213986) groups can be further functionalized or modified, while the pyridine (B92270) ring itself can participate in various coupling reactions. The synthesis of bioactive molecules often leverages substituted pyridine cores. For instance, nitropyridine derivatives are utilized in the synthesis of a range of bioactive compounds, highlighting the importance of the substituted pyridine motif in medicinal chemistry. nih.gov The synthesis of diverse bioactive molecules, such as Janus kinase 2 (JAK2) inhibitors, has been achieved starting from substituted methylpyridines. nih.gov

Utility in the Preparation of Specific Pharmaceutical Intermediates

The structural features of this compound make it an important precursor in the pharmaceutical industry, particularly for the synthesis of targeted therapeutic agents.

This compound and its derivatives are crucial intermediates in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs). A prominent example is Etoricoxib, which contains a 6-methylpyridine-3-yl core. The synthesis of Etoricoxib often proceeds through the key intermediate 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. unizar.esresearchgate.netrsc.orggoogle.comuni.lu This intermediate can be prepared from starting materials related to the 6-methylpyridine structure. Various synthetic routes have been developed to improve the efficiency and safety of producing this key intermediate, underscoring its industrial importance. unizar.esgoogle.com

| Compound Name | CAS Number | Application |

| Etoricoxib | 202409-33-4 | COX-2 Inhibitor |

| 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | 221615-75-4 | Intermediate for Etoricoxib |

This table is generated based on the data from the text.

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that has emerged as a significant target in cancer therapy. nih.gov The development of small molecule inhibitors of EZH2 is an active area of research. A series of potent EZH2 inhibitors have been developed utilizing a 4-methoxy-6-methylpyridone scaffold. researchgate.net The synthesis of these inhibitors involves the coupling of a 4-methoxy-6-methylpyridone-containing fragment with other functionalities. The methoxy group on the pyridine ring has been shown to be important for the inhibitory activity of these compounds. For instance, the replacement of a methyl group with a methoxy group at the 4-position of the pyridone ring in some inhibitor series led to enhanced potency. researchgate.net This highlights the critical role of the methoxypyridine moiety as a building block in the design and synthesis of next-generation EZH2 inhibitors. nih.gov

Role in the Development of Novel Synthetic Methodologies

The unique combination of functional groups in this compound presents opportunities for its use in developing novel synthetic methodologies. The pyridine nitrogen can act as a directing group or a ligand in metal-catalyzed reactions, while the hydroxyl and methoxy groups can be manipulated to achieve various synthetic transformations. While specific methodologies centered exclusively on this compound are not extensively documented, the broader class of pyridine alcohols is recognized for its potential in catalysis. dntb.gov.ua For example, pyridine derivatives can catalyze the reduction of carbon dioxide to methanol (B129727), showcasing their utility in transformations of both academic and industrial interest.

Application in Ligand Design for Organometallic Chemistry

The field of organometallic chemistry heavily relies on the design of ligands that can modulate the properties and reactivity of metal centers. Pyridine-based ligands are ubiquitous due to their strong coordination to a wide range of metals. researchgate.net

Pyridine-based alcohols are versatile ligands capable of forming stable complexes with various transition metals. dntb.gov.ua The hydroxyl group can either remain protonated or be deprotonated to act as an anionic donor, leading to a variety of coordination modes. The pyridine nitrogen provides a strong coordination site. For instance, palladium(II) complexes with (pyridyl)imine ligands have been synthesized and characterized, demonstrating the ability of substituted pyridines to form well-defined metal complexes. researchgate.net These complexes have shown catalytic activity in reactions such as the methoxycarbonylation of olefins. researchgate.net While specific studies on the metal complexes of this compound are not extensively reported, the general principles of pyridine alcohol coordination suggest its potential to form structurally interesting and catalytically active metal complexes. dntb.gov.ua

Potential in Metal-Organic Framework (MOF) or Cage Construction

While direct, published research detailing the use of this compound in the construction of Metal-Organic Frameworks (MOFs) or molecular cages is not available in current scientific literature, the structural and functional motifs of this compound suggest a significant potential for its application in these advanced materials. The broader class of pyridyl alcohol ligands has been instrumental in the development of novel coordination polymers and MOFs, providing a strong basis for inferring the prospective role of this specific derivative.

The fundamental components of this compound—a pyridine ring and a methanol group—are known to be effective coordinating agents in the formation of supramolecular structures. The pyridine nitrogen offers a classic coordination site for metal ions, while the hydroxyl group of the methanol substituent can act as a secondary binding site, often after deprotonation. This dual functionality allows for the formation of stable, extended networks. For instance, research into mixed-ligand MOFs has successfully utilized pyridine-2,6-dimethanol in conjunction with dicarboxylic acids to create both 2D and 3D frameworks with zinc and manganese ions. google.com In these structures, the pyridyl alcohol ligand coordinates to the metal centers, demonstrating the viability of this class of compounds in forming robust framework topologies. google.com

Furthermore, pyridyl alcohols have been employed as "templates" in the synthesis of new MOFs, influencing the resulting structural diversity. The presence of an alcohol group can guide the self-assembly process, leading to unique and sometimes unprecedented network topologies. This templating effect is a crucial aspect of MOF design, and the specific stereochemistry of this compound, with its methoxy and methyl substituents, could introduce a level of steric and electronic influence that might favor the formation of particular framework geometries over others.

The self-assembly of discrete, three-dimensional molecular cages is another area where pyridyl ligands are of paramount importance. Palladium(II) and platinum(II) based coordination cages, for example, are often constructed using ditopic pyridyl ligands. The defined coordination angles of these metal ions, combined with the geometry of the pyridyl ligand, drive the formation of well-defined, cage-like structures. The monodentate nature of this compound, in its simplest coordination mode, might not be sufficient for cage formation on its own. However, its potential to act as a modulating ligand or to be incorporated into more complex, multi-component self-assembly systems should not be overlooked.

The table below outlines some examples of MOFs synthesized using related pyridyl alcohol ligands, highlighting the types of structures that could potentially be targeted with this compound.

| MOF Designation | Metal Ion(s) | Pyridyl Alcohol Ligand | Other Ligands | Dimensionality | Topology | Reference |

| [M₃(bdc)₂(Hpdm)₂]n | Zn(II), Mn(II) | Pyridine-2,6-dimethanol (H₂pdm) | Benzene-1,4-dicarboxylic acid (H₂bdc) | 2D | sql (square lattice) | google.com |

| [Mn₃(bdc)₃(H₂pdm)₂]n | Mn(II) | Pyridine-2,6-dimethanol (H₂pdm) | Benzene-1,4-dicarboxylic acid (H₂bdc) | 3D | pcu (primitive cubic) | google.com |

| [Zn(PDC)(3hmpH)]n | Zn(II) | 3-Hydroxymethylpyridine (3hmpH) | Pyridine-3,5-dicarboxylic acid (PDC) | 2D | Not specified | |

| [Co(PDC)(3hmpH)₂]n | Co(II) | 3-Hydroxymethylpyridine (3hmpH) | Pyridine-3,5-dicarboxylic acid (PDC) | 2D | Not specified |

Advanced Spectroscopic and Structural Characterization of 2 Methoxy 6 Methylpyridin 3 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound such as (2-Methoxy-6-methylpyridin-3-yl)methanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is the starting point for the structural analysis of organic molecules. It provides information on the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling.

The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different proton environments in the molecule. The methyl group attached to the pyridine (B92270) ring (C6-CH₃) would likely appear as a singlet in the upfield region. The methoxy (B1213986) group protons (O-CH₃) would also present as a singlet, typically in the range of 3.5-4.0 ppm. The methylene (B1212753) protons of the hydroxymethyl group (C3-CH₂OH) would likely appear as a singlet or a doublet, depending on the coupling with the hydroxyl proton, which itself may be a broad or sharp signal depending on the solvent and concentration. The two aromatic protons on the pyridine ring would appear as doublets, with their chemical shifts and coupling constants being characteristic of their relative positions on the substituted pyridine ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| C6-CH₃ | ~2.5 | s |

| O-CH₃ | ~3.9 | s |

| C3-CH₂OH | ~4.6 | s |

| CH (ring) | ~7.0-7.8 | d |

| CH (ring) | ~7.0-7.8 | d |

| CH₂OH | Variable | br s |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum would be expected to show eight distinct carbon signals. The methyl carbon (C6-CH₃) and the methoxy carbon (O-CH₃) would appear in the upfield region. The methylene carbon of the hydroxymethyl group (C3-CH₂OH) would be found further downfield. The six carbons of the pyridine ring would have chemical shifts in the aromatic region, with the carbon atoms directly attached to the nitrogen and oxygen atoms (C2 and C6) typically appearing at the most downfield positions.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C6-CH₃ | ~20-25 |

| O-CH₃ | ~55-60 |

| C3-CH₂OH | ~60-65 |

| Pyridine Ring Carbons | ~110-165 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. sdsu.eduepfl.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, a key correlation would be observed between the two aromatic protons on the pyridine ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It allows for the unambiguous assignment of the carbon signal for each protonated carbon by correlating the known proton chemical shifts to their attached carbons. For instance, the signal for the C6-CH₃ protons would correlate with the signal for the C6-CH₃ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away (and sometimes four in conjugated systems). columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For example, the protons of the C6-methyl group would show a correlation to the C6 and C5 carbons of the pyridine ring, while the methoxy protons would show a correlation to the C2 carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₈H₁₁NO₂), HRMS would be able to confirm this molecular formula by providing a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass. The predicted exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In ESI-MS, the molecule is typically observed as a protonated species [M+H]⁺. By inducing fragmentation of this parent ion (e.g., through collision-induced dissociation in a tandem mass spectrometer), a characteristic fragmentation pattern is obtained. The fragmentation pathways can provide valuable information about the structure of the molecule. For instance, the loss of a water molecule from the hydroxymethyl group or the loss of a methyl radical from the methoxy or methyl group are plausible fragmentation pathways that would support the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

No published single-crystal X-ray diffraction studies were found for this compound. Therefore, no information is available regarding its crystal system, space group, or unit cell dimensions.

Single Crystal X-ray Diffraction (SC-XRD) Data Acquisition and Refinement

There is no information in the scientific literature regarding the growth of single crystals of this compound suitable for SC-XRD analysis or any data pertaining to diffraction experiments and structural refinement.

Analysis of Molecular Conformation, Bond Lengths, and Bond Angles

Without experimental crystallographic data, a definitive analysis of the solid-state molecular conformation, including precise bond lengths and angles for this compound, cannot be provided.

Investigation of Intermolecular Interactions and Crystal Packing

An investigation into the specific intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate the crystal packing of this compound, is not possible without crystallographic data.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis and the generation of corresponding fingerprint plots are contingent on the availability of a solved crystal structure. As this is not available, this analysis cannot be performed for this compound.

Supramolecular Assembly and Hydrogen Bonding Networks

While the molecule possesses a hydroxyl group and a pyridine nitrogen atom, which are potential hydrogen bond donors and acceptors respectively, the specific nature of the supramolecular assembly and the hydrogen bonding network in the crystalline state remains unknown without experimental structural data.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Although theoretical calculations and spectra for the related compound 2-methoxy-6-methylpyridine (B1310761) exist, detailed, experimentally-derived IR and UV-Vis spectroscopic data specifically for this compound, including peak assignments and analysis of electronic transitions, are not available in published literature.

Computational and Theoretical Investigations of 2 Methoxy 6 Methylpyridin 3 Yl Methanol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. scispace.comnih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation, often used with basis sets like 6-311+G(d,p) to achieve reliable results for organic molecules. scispace.comresearchgate.net Such calculations are fundamental for geometry optimization, analysis of electronic structure, and predicting spectral and reactivity data. semanticscholar.org

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state on the potential energy surface. semanticscholar.org For (2-Methoxy-6-methylpyridin-3-yl)methanol, this involves finding the minimum energy arrangement of the substituted pyridine (B92270) ring and the methanol (B129727) group.

Conformational analysis is also crucial, as rotations around single bonds—such as the C-C bond connecting the hydroxymethyl group to the pyridine ring and the C-O bond of the methoxy (B1213986) group—can lead to different stable conformers. By calculating the energy of these different spatial arrangements, the global minimum energy conformer can be identified, which is essential for all subsequent calculations. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data) This table illustrates the type of data obtained from a DFT/B3LYP geometry optimization. Actual values would be derived from specific calculations.

| Parameter | Bond/Angle | Calculated Value (Å / °) |

|---|---|---|

| Bond Length | N1-C2 | 1.33 Å |

| Bond Length | C3-C7 (Methanol C) | 1.51 Å |

| Bond Length | C7-O8 (Hydroxyl O) | 1.43 Å |

| Bond Length | C2-O9 (Methoxy O) | 1.36 Å |

| Bond Angle | N1-C2-C3 | 123.5° |

| Bond Angle | C2-C3-C7 | 121.0° |

| Dihedral Angle | C2-C3-C7-O8 | -65.0° |

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. dergipark.org.tr The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. dergipark.org.trmdpi.com

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. semanticscholar.org The MEP surface is colored to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. scispace.com For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy and methanol groups, highlighting these as sites for electrophilic interaction.

Table 2: Illustrative Frontier Orbital Energies and Related Parameters This table shows representative data derived from a DFT analysis. The values are for illustrative purposes.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.25 |

| LUMO Energy (ELUMO) | -0.95 |

| HOMO-LUMO Gap (ΔE) | 5.30 |

Vibrational Frequency Analysis and Infrared Spectral Prediction

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. After geometry optimization confirms a true energy minimum (no imaginary frequencies), the vibrational frequencies corresponding to the normal modes of the molecule can be calculated. scispace.comresearchgate.net These calculated frequencies can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure and aid in the assignment of spectral bands to specific functional groups and vibrational modes (e.g., O-H stretch, C-H stretch, ring vibrations). researchgate.net Theoretical calculations often overestimate vibrational frequencies, so a scaling factor is typically applied to improve agreement with experimental data. semanticscholar.org

Reactivity Indices and Fukui Functions

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. researchgate.net These include electronegativity (χ), chemical hardness (η), and chemical softness (S). Hardness is a measure of resistance to charge transfer, with harder molecules being less reactive. dergipark.org.tr The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. researchgate.net

Fukui functions are used to determine local reactivity, identifying which atoms within a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. This provides a more detailed picture of reactivity than the MEP map alone.

Advanced Bonding and Interaction Analysis

Beyond standard DFT calculations, more advanced analyses can reveal deeper insights into the bonding and electronic interactions within the molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edusphinxsai.com This method is exceptionally useful for studying intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled donor orbital to an empty acceptor orbital. sphinxsai.comdergipark.org.tr

Table 3: Representative NBO Analysis Data: Second-Order Perturbation Theory (Illustrative) This table shows examples of stabilization energies from NBO analysis for key intramolecular interactions.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N1 | π(C2-C3) | 25.5 |

| LP (2) O9 (Methoxy) | π(N1-C2) | 30.1 |

| π(C4-C5) | π*(N1-C6) | 18.9 |

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that partitions a molecule's electron density to define atoms and the bonds between them. nih.gov This analysis reveals the nature of interatomic interactions, classifying them as either shared (covalent) or closed-shell (ionic, van der Waals) interactions based on the topological properties of the electron density (ρ) and its Laplacian (∇²ρ) at bond critical points (BCPs). nih.govresearchgate.net

For this compound, a QTAIM analysis would be expected to characterize the covalent bonds within the pyridine ring, the methoxy group, the methyl group, and the methanol substituent. The properties of the BCPs, such as the electron density and its Laplacian, would quantify the strength and nature of these bonds. For instance, the C-C and C-N bonds within the aromatic pyridine ring would exhibit properties indicative of significant covalent character. The presence of the electronegative oxygen and nitrogen atoms would influence the electron density distribution across the molecule.

A key aspect of a QTAIM analysis for this molecule would be the investigation of potential intramolecular hydrogen bonds. The proximity of the hydroxyl group of the methanol substituent to the nitrogen atom of the pyridine ring or the oxygen atom of the methoxy group could lead to the formation of a weak intramolecular hydrogen bond. The presence of a bond path and a BCP between the hydrogen of the hydroxyl group and the nitrogen or oxygen atom would be a definitive indicator of such an interaction. The topological properties at this BCP would further elucidate the strength and nature of this hydrogen bond.

Table 1: Hypothetical QTAIM Parameters for Selected Bonds in this compound

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Nature of Interaction |

| C=N (pyridine ring) | High | Negative | Covalent |

| C-C (pyridine ring) | High | Negative | Covalent |

| C-O (methoxy) | Moderate | Slightly Positive | Polar Covalent |

| O-H (methanol) | Moderate | Positive | Polar Covalent |

| O···H (intramolecular) | Low | Positive | Hydrogen Bond |

Note: This table is illustrative and represents expected trends based on QTAIM principles. Actual values would require specific DFT calculations.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions (NCIs) in molecular systems. tandfonline.com It is based on the relationship between the electron density and its gradient. The RDG function identifies regions of space where non-covalent interactions are significant, and the nature of these interactions (attractive or repulsive) can be distinguished by the sign of the second eigenvalue of the electron density Hessian.

For this compound, an RDG analysis would provide a visual representation of the non-covalent interactions within the molecule. This would be particularly insightful for identifying and characterizing weak interactions such as van der Waals forces and hydrogen bonds. The analysis would likely reveal regions of weak attractive interactions corresponding to the aforementioned potential intramolecular hydrogen bond between the methanol's hydroxyl group and the pyridine nitrogen or methoxy oxygen.

The RDG plot would display spikes in the low-density, low-gradient region, which are characteristic of non-covalent interactions. The color-coding of the RDG isosurfaces would further differentiate the types of interactions: blue for strong attractive interactions (like hydrogen bonds), green for weaker van der Waals interactions, and red for repulsive steric clashes. For this compound, one would expect to see a blue or green isosurface in the region of the potential intramolecular hydrogen bond, indicating an attractive interaction.

Molecular Dynamics Simulations (if applicable for solvation or complex formation)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations could be employed to investigate its behavior in a solvent, such as water or methanol, providing insights into its solvation and conformational dynamics. bohrium.comed.ac.uk

An MD simulation would model the interactions between the solute molecule and the surrounding solvent molecules, revealing how the solvent organizes around the different functional groups of the compound. The simulations could predict the stability of the intramolecular hydrogen bond in a solution environment and explore the conformational flexibility of the molecule. For instance, the orientation of the methoxy and methanol groups relative to the pyridine ring might fluctuate over time, and MD simulations can capture these dynamic changes. mdpi.com

Furthermore, if this molecule were to form a complex with a biological macromolecule, such as a protein, MD simulations could be used to study the stability of the complex and the nature of the intermolecular interactions. nih.gov The simulation would provide a dynamic picture of how the ligand binds to the receptor, identifying key interactions that contribute to the binding affinity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Density Functional Theory (DFT) calculations are widely used to predict various spectroscopic parameters with a high degree of accuracy. epstem.netresearchgate.net

NMR Chemical Shifts: The theoretical ¹H and ¹³C NMR chemical shifts of this compound can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method coupled with DFT. epstem.netscielo.org.za The calculated shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can provide a reliable prediction of the experimental NMR spectrum.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the methyl group, the methoxy group, the methylene (B1212753) group of the methanol substituent, the hydroxyl proton, and the aromatic protons on the pyridine ring. Similarly, the ¹³C NMR spectrum would show characteristic signals for each unique carbon atom in the molecule. The chemical shifts of the methoxy group carbons are known to be sensitive to their electronic environment. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H | 7.0 - 8.5 | - |

| CH₂ (methanol) | ~4.5 | ~60 |

| OCH₃ (methoxy) | ~3.9 | ~55 |

| CH₃ (methyl) | ~2.5 | ~20 |

| Pyridine-C | - | 110 - 160 |

| C-O (methanol) | - | ~60 |

| C-O (methoxy) | - | ~160 |

| C-CH₃ (methyl) | - | ~150 |

Note: These are approximate values based on DFT calculations of similar substituted pyridines and general knowledge of NMR spectroscopy. epstem.netscielo.org.za

UV-Vis Absorption: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis) of this compound. researchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π → π* and n → π* electronic transitions within the substituted pyridine ring. scielo.org.za The presence of the methoxy, methyl, and hydroxymethyl substituents will influence the energies of the molecular orbitals and thus the wavelengths of these transitions. The calculations would likely predict strong absorptions in the UV region, characteristic of aromatic systems.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2-Methoxy-6-methylpyridin-3-yl)methanol?

- Methodological Answer : The compound can be synthesized via functional group modifications on a pyridine scaffold. A typical approach involves:

-

Methoxy and Methyl Group Introduction : Electrophilic substitution or nucleophilic aromatic substitution on pyridine derivatives under controlled conditions (e.g., NaOMe in methanol for methoxylation) .

-

Reduction of Precursors : Reduction of a carbonyl group (e.g., aldehyde or ketone) using NaBH₄ in methanol or LiAlH₄ in ether to yield the alcohol moiety .

-

Example : Starting from a halogenated pyridine (e.g., 3-chloro-2-methoxy-6-methylpyridine), nucleophilic substitution with hydroxide or alcoholate ions can introduce the methanol group .

Table 1 : Key Reagents and Conditions

Step Reagent/Condition Purpose Reference Methoxylation NaOMe/MeOH Introduce methoxy group Reduction NaBH₄/MeOH Reduce carbonyl to alcohol Purification Column chromatography Isolate product

Q. How is this compound characterized analytically?

- Methodological Answer :

- Spectroscopy : NMR (¹H/¹³C) to confirm substitution patterns and alcohol proton integration. IR spectroscopy verifies O-H and C-O stretches .

- Chromatography : UHPLC or GC with methanol-based mobile phases for purity assessment .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Q. What are the solubility properties of this compound?

- Methodological Answer :

- The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in methanol or ethanol. Solubility in water is low due to the hydrophobic pyridine ring and methyl groups .

- Experimental Tip : Perform solubility tests using a gradient of methanol-water mixtures to optimize reaction or crystallization conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to avoid over-oxidation during intermediate synthesis?

- Methodological Answer :

- Controlled Oxidation : Use mild oxidizing agents (e.g., MnO₂ or TEMPO/oxone) instead of strong oxidants like KMnO₄ or CrO₃ to prevent over-oxidation of the alcohol to carboxylic acid .

- Monitoring : Real-time TLC or in-situ IR spectroscopy to track reaction progress and halt oxidation at the aldehyde stage if needed .

- Temperature Control : Maintain low temperatures (0–5°C) during oxidation to slow reaction kinetics .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer :

- Variable Factors : Differences in starting material purity, solvent drying, or catalyst loading can cause yield discrepancies.

- Reproducibility Checks :

Standardize reagent quality (e.g., anhydrous solvents, freshly opened NaBH₄) .

Use inert atmospheres (N₂/Ar) to prevent moisture interference .

- Case Study : A 2022 study noted a 15% yield increase when switching from LiAlH₄ to NaBH₄ due to better selectivity .

Q. How are impurities identified and quantified in final products?

- Methodological Answer :

- Analytical Workflow :

LC-MS/MS : Detect trace impurities (e.g., unreacted precursors or dehalogenated byproducts) .

1D/2D NMR : Assign impurity signals via COSY or HSQC experiments .

- Example : A common impurity is (2-Hydroxy-6-methylpyridin-3-yl)methanol, arising from demethylation during synthesis. Quantify via HPLC calibration curves .

Comparative and Mechanistic Questions

Q. How do structural analogs (e.g., chloro or fluoro derivatives) differ in reactivity?

- Methodological Answer :

- Electronic Effects : Fluorine’s electronegativity increases ring electron deficiency, enhancing electrophilic substitution rates compared to methyl or methoxy groups .

- Steric Effects : Bulkier substituents (e.g., trifluoromethyl) hinder nucleophilic attacks on the pyridine ring .

- Table 2 : Reactivity Comparison of Analogs

| Substituent | Reactivity (SNAr) | Reference |

|---|---|---|

| -OCH₃ | Moderate | |

| -Cl | High | |

| -CF₃ | Low |

Q. What computational methods predict the compound’s stability under varying pH conditions?

- Methodological Answer :

- pKa Prediction : Tools like ACD/Labs or SPARC calculate pKa values for the alcohol (-OH) and pyridine N-atom. For this compound, predicted pKa values are ~10 (alcohol) and ~3 (pyridinium) .

- Degradation Studies : Accelerated stability testing in buffers (pH 1–13) with LC-MS monitoring identifies degradation pathways (e.g., hydrolysis of methoxy groups) .

Safety and Handling

Q. What safety precautions are recommended for handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.